molecular formula C18H17N3O B3868773 N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine

N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine

Cat. No.: B3868773
M. Wt: 291.3 g/mol
InChI Key: NKVCSDVOYZWPHT-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methylquinolin-2-amine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used as reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Corresponding amines.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 7-chloro-4-aminoquinoline derivatives

Uniqueness

N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine is unique due to its specific structure, which combines the quinoline ring with a Schiff base linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-13-11-18(20-17-6-4-3-5-16(13)17)21-19-12-14-7-9-15(22-2)10-8-14/h3-12H,1-2H3,(H,20,21)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVCSDVOYZWPHT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C\C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine
Reactant of Route 2
N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine
Reactant of Route 5
Reactant of Route 5
N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine
Reactant of Route 6
Reactant of Route 6
N-[(Z)-(4-methoxyphenyl)methylideneamino]-4-methylquinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.